molecular formula C19H20ClFN2O4S B2935472 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 922103-53-5

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

Cat. No. B2935472
CAS RN: 922103-53-5
M. Wt: 426.89
InChI Key: OTQBLVALMVIHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClFN2O4S and its molecular weight is 426.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative approaches to synthesizing [1,4]oxazepine-based derivatives, highlighting the role of the primary sulfonamide group in enabling the construction of complex polycyclic structures. This group facilitates ring-forming cascades leading to compounds with significant inhibitory activity against human carbonic anhydrases, which are therapeutically relevant enzymes (A. Sapegin et al., 2018). Similarly, the organocatalytic asymmetric Mannich reaction has been used to produce cyclic amines containing chiral tetrasubstituted C-F stereocenters, demonstrating the versatility of such scaffolds in synthetic chemistry (Bing Li et al., 2019).

Biological Interactions and Activities

Certain derivatives, particularly those involving sulfonamide and [1,4]oxazepine structures, have shown promising biological activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA-binding properties, genotoxicity, and anticancer activity, revealing the significant influence of the N-sulfonamide derivative on these interactions (M. González-Álvarez et al., 2013). These findings underscore the potential of such compounds in developing new therapeutic agents with targeted action mechanisms.

Photophysical and Electrosynthesis Research

The photophysical properties of novel fused oxazapolycyclic skeletons have been explored, showing strong blue emissions, which could be advantageous in developing optical materials or probes (Petr P. Petrovskii et al., 2017). Additionally, eco-friendly synthesis methods for benzoxazepine and related derivatives have been reported, emphasizing the importance of sustainable chemistry practices in creating complex molecules (M. Babazadeh et al., 2016).

properties

IUPAC Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4S/c1-4-23-16-9-12(5-8-17(16)27-11-19(2,3)18(23)24)22-28(25,26)13-6-7-15(21)14(20)10-13/h5-10,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQBLVALMVIHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

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